1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one
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Overview
Description
1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one is an organic compound with the molecular formula C11H10Cl2O and a molecular weight of 229.1 g/mol This compound is characterized by the presence of a cyclopropyl group attached to an ethanone backbone, which is further substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one typically involves the reaction of cyclopropylmethyl ketone with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
Cyclopropylmethyl ketone+2,4-dichlorobenzoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The cyclopropyl group and the dichlorophenyl moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: Similar structure but with a fluorine atom instead of chlorine.
2,4-Dichloroacetophenone: Lacks the cyclopropyl group but has a similar dichlorophenyl structure.
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: Another fluorinated analog.
Uniqueness
1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one is unique due to the presence of both the cyclopropyl and dichlorophenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10Cl2O |
---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
1-cyclopropyl-2-(2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C11H10Cl2O/c12-9-4-3-8(10(13)6-9)5-11(14)7-1-2-7/h3-4,6-7H,1-2,5H2 |
InChI Key |
OKLWQMAEVILVCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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